N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide;sulfuric acid
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Overview
Description
N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide;sulfuric acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including a carbamothioylamino group, a sulfamoyl group, and an acetamide group, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzenesulfonamide with prop-2-enyl isothiocyanate under controlled conditions to form the intermediate product. This intermediate is then reacted with acetic anhydride to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; reactions often require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide is used as a building block for the synthesis of more complex molecules. Its diverse reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction is mediated by the functional groups present in the compound, which can form hydrogen bonds, ionic interactions, and covalent bonds with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(carbamoylamino)sulfamoyl]phenyl]acetamide
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
Uniqueness
N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and interactions, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
5450-28-2 |
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Molecular Formula |
C12H18N4O7S3 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide;sulfuric acid |
InChI |
InChI=1S/C12H16N4O3S2.H2O4S/c1-3-8-13-12(20)15-16-21(18,19)11-6-4-10(5-7-11)14-9(2)17;1-5(2,3)4/h3-7,16H,1,8H2,2H3,(H,14,17)(H2,13,15,20);(H2,1,2,3,4) |
InChI Key |
YOGQSUMTXJGGHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=S)NCC=C.OS(=O)(=O)O |
Origin of Product |
United States |
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